Maohuoside A

Übersicht

Beschreibung

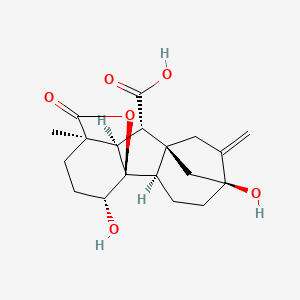

Maohuoside A is a single compound isolated from E. koreanum . It is known to promote osteogenesis . It enhances the osteogenesis of bone marrow-derived mesenchymal stem cells via bone morphogenetic protein (BMP) and MAPK signaling pathways .

Molecular Structure Analysis

Maohuoside A has a molecular formula of C27H32O12 . Its molecular weight is 548.54 .Physical And Chemical Properties Analysis

Maohuoside A is a solid substance . It has a molecular weight of 548.54 and a molecular formula of C27H32O12 . It can be stored as a powder at -20°C for 3 years, at 4°C for 2 years, and in solvent at -80°C for 6 months or -20°C for 1 month .Wissenschaftliche Forschungsanwendungen

Osteogenesis Promotion

Maohuoside A has been identified to be more potent than icariin in promoting osteogenesis of rat bone marrow-derived mesenchymal stem cells (rMSCs). The promotion increased by 16.6%, 33.3%, and 15.8% on D3, D7, and D11, respectively . This suggests that Maohuoside A could potentially be used in the treatment of osteoporosis and other bone-related diseases.

BMP and MAPK Signaling Pathways

Maohuoside A enhances the osteogenesis of bone marrow-derived mesenchymal stem cells via bone morphogenetic protein (BMP) and MAPK signaling pathways . These pathways are crucial for the regulation of cell growth, differentiation, and development. Therefore, Maohuoside A could be used in research related to these cellular processes.

Wirkmechanismus

Target of Action

Maohuoside A, a single compound isolated from the herb Epimedium koreanum Nakai, primarily targets rat bone marrow-derived mesenchymal stem cells (rMSCs) . These cells play a crucial role in the body’s ability to heal and regenerate, and they are particularly important in the process of osteogenesis, the formation of bone .

Mode of Action

Maohuoside A interacts with its primary targets, the rMSCs, by promoting their osteogenesis . This interaction results in an increase in the osteogenic differentiation of these cells . The compound has been identified to be more potent than icariin, another compound from the same herb, in promoting osteogenesis .

Biochemical Pathways

The osteogenic promotion by Maohuoside A is achieved via the Bone Morphogenetic Protein (BMP) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways . These pathways are essential for the regulation of bone formation and remodeling . The BMP pathway is involved in the regulation of bone and cartilage development, while the MAPK pathway plays a role in the proliferation and differentiation of cells .

Pharmacokinetics

The compound’s potent osteogenic effects suggest that it may have good bioavailability .

Result of Action

The action of Maohuoside A results in a pronounced enhancement of osteogenesis in rMSCs . This is quantified by an increase in the alkaline phosphatase (ALP) assay and calcium content measurement, which are markers of bone formation . The compound’s action leads to an increase in the osteogenesis of rMSCs by 16.6%, 33.3%, and 15.8% on days 3, 7, and 11, respectively .

Safety and Hazards

Eigenschaften

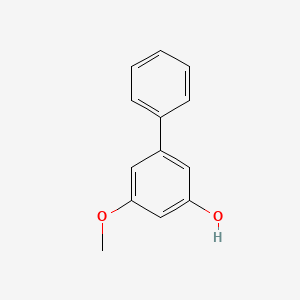

IUPAC Name |

3,5-dihydroxy-8-(3-hydroxy-3-methylbutyl)-2-(4-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H32O12/c1-27(2,35)9-8-14-16(37-26-23(34)21(32)19(30)17(11-28)38-26)10-15(29)18-20(31)22(33)24(39-25(14)18)12-4-6-13(36-3)7-5-12/h4-7,10,17,19,21,23,26,28-30,32-35H,8-9,11H2,1-3H3/t17-,19-,21+,23-,26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKZRHUJZVYWXFJ-RGLOOMPQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCC1=C(C=C(C2=C1OC(=C(C2=O)O)C3=CC=C(C=C3)OC)O)OC4C(C(C(C(O4)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(CCC1=C(C=C(C2=C1OC(=C(C2=O)O)C3=CC=C(C=C3)OC)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H32O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

548.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does Maohuoside A exert its effects on bone cells?

A1: Research suggests that Maohuoside A promotes osteogenesis, the process of bone formation, by influencing bone morphogenetic protein (BMP) signaling pathways [, ]. While the exact mechanisms are still under investigation, studies indicate that MHA may directly activate osteopontin gene transcription, a key player in bone remodeling []. Additionally, MHA appears to modulate the activity of SMAD4, a downstream signaling molecule in the BMP pathway, further contributing to its osteogenic effects [, ].

Q2: What evidence supports the osteogenic potential of Maohuoside A in vivo?

A2: In preclinical studies, oral administration of Maohuoside A led to increased bone mineral density in the lumbar vertebrae of mice []. This finding, coupled with the observed upregulation of osteogenic markers in cellular models [, ], suggests that MHA holds promise as a potential therapeutic agent for bone-related disorders.

Q3: Are there other signaling pathways involved in Maohuoside A's effects?

A3: Besides the BMP pathway, research indicates that Maohuoside A may also influence mitogen-activated protein kinase (MAPK) signaling pathways in rat mesenchymal stem cells []. The involvement of MAPK pathways further suggests a multi-faceted approach of MHA towards promoting osteogenesis, potentially through influencing cellular proliferation and differentiation.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

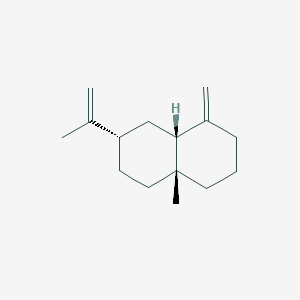

![(3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-4,4,8,10,14-pentamethyl-17-[(2R)-2,6,6-trimethyloxan-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,6,12-triol](/img/structure/B1252426.png)

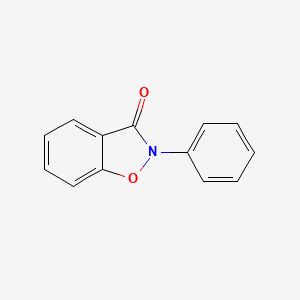

![(3R,3aS,5aR,6R,9aS,9bS)-6-hydroxy-3,5a-dimethyl-9-methylidene-3a,4,5,6,7,8,9a,9b-octahydro-3H-benzo[g][1]benzofuran-2-one](/img/structure/B1252431.png)

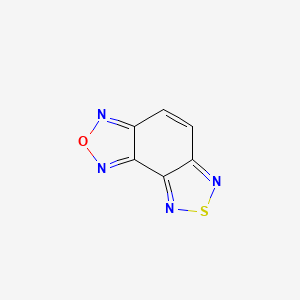

![N-(6-chloro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B1252441.png)

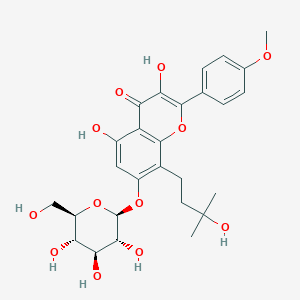

![(3R,4S,5S,6R)-2-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1252447.png)